1-(1-Chloroethyl)pyrrole-2,5-dione
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Overview
Description
1-(1-Chloroethyl)pyrrole-2,5-dione is a heterocyclic compound with the molecular formula C6H6ClNO2 It is characterized by a pyrrole ring substituted with a chloroethyl group at the 1-position and two keto groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chloroethyl)pyrrole-2,5-dione typically involves the reaction of pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloroethyl)pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Chloroethyl)pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(1-Chloroethyl)pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrrole-2,5-dione
- 1-(1-Bromoethyl)pyrrole-2,5-dione
- 1-(1-Chloroethyl)-3-methylpyrrole-2,5-dione
Comparison: 1-(1-Chloroethyl)pyrrole-2,5-dione is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and biological activity compared to its analogs. For example, the chloroethyl group can undergo nucleophilic substitution reactions more readily than a methyl group, making it a versatile intermediate in organic synthesis. Additionally, the chloroethyl group can form covalent bonds with biological targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C6H6ClNO2 |
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Molecular Weight |
159.57 g/mol |
IUPAC Name |
1-(1-chloroethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C6H6ClNO2/c1-4(7)8-5(9)2-3-6(8)10/h2-4H,1H3 |
InChI Key |
LELWHPFBIHGMGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1C(=O)C=CC1=O)Cl |
Origin of Product |
United States |
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